6-Acetyl-2,3,4,9-tetrahydrocarbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone to form the tetrahydrocarbazole core . The oxidation of this core can be achieved using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
In industrial settings, the production of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve large-scale oxidation processes using efficient and cost-effective oxidants. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reaction pathways depend on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and their derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the CREB-binding protein, which plays a role in gene transcription regulation . The compound’s effects are mediated through its ability to modulate these molecular targets and pathways, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
6-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound has a bromine substituent at the 6-position, which can influence its reactivity and biological activity.
2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent compound without the acetyl group, which may have different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13NO2 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
6-acetyl-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C14H13NO2/c1-8(16)9-5-6-12-11(7-9)10-3-2-4-13(17)14(10)15-12/h5-7,15H,2-4H2,1H3 |
InChI-Schlüssel |
SAVUIJLZGYGDSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.